1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine
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Overview
Description
1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridyl group and a sulfonyl group attached to a phenyl ring with an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isopropoxyphenyl Sulfonyl Intermediate: This can be achieved by reacting 4-isopropoxyphenyl sulfonyl chloride with an appropriate base.
Coupling with Piperazine: The intermediate is then reacted with 4-(2-pyridyl)piperazine under suitable conditions, often involving a catalyst and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the isopropoxy group might yield a ketone, while reduction of the sulfonyl group might yield a sulfide.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine
- 1-((4-Ethoxyphenyl)sulfonyl)-4-(2-pyridyl)piperazine
- 1-((4-(tert-Butoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine
Uniqueness
1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-15(2)24-16-6-8-17(9-7-16)25(22,23)21-13-11-20(12-14-21)18-5-3-4-10-19-18/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXYSILDHDGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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